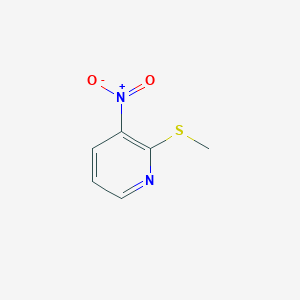

2-(methylthio)-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZSIPHNDAHATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341281 | |

| Record name | Pyridine, 2-(methylthio)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22746-79-8 | |

| Record name | Pyridine, 2-(methylthio)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(methylthio)-3-nitropyridine

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(methylthio)-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and drug development. The document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), elucidates the underlying reaction mechanism, presents a full suite of characterization techniques, and outlines essential safety precautions. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of this important synthetic transformation.

Introduction: Significance of Substituted Nitropyridines

Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The introduction of a nitro group significantly modulates the electronic properties of the pyridine ring, rendering it susceptible to a variety of chemical transformations. Specifically, the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.[1][2] this compound, the subject of this guide, serves as a versatile intermediate. The methylthio group can be further oxidized to sulfoxide or sulfone moieties to fine-tune biological activity, while the nitro group can be reduced to an amine, providing a handle for further functionalization.[3] This dual reactivity makes it a valuable precursor for constructing complex molecular architectures.[4][5]

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with a suitable sulfur nucleophile, such as sodium thiomethoxide. The high reactivity of 2-chloro-3-nitropyridines towards nucleophiles makes this a favorable transformation.[6][7]

Experimental Workflow Diagram

The overall process from starting materials to the fully characterized final product is outlined below.

Caption: High-level workflow for the synthesis and analysis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established SNAr reactions on activated halopyridines. Researchers should perform their own optimizations.

Materials:

-

2-Chloro-3-nitropyridine (1.0 equiv.)

-

Sodium thiomethoxide (1.1 equiv.)

-

Anhydrous Methanol or Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-3-nitropyridine (1.0 equiv.).

-

Dissolve the starting material in anhydrous methanol to a concentration of approximately 0.2 M.

-

In a separate flask, dissolve sodium thiomethoxide (1.1 equiv.) in a minimal amount of anhydrous methanol.

-

Slowly add the sodium thiomethoxide solution to the stirred solution of 2-chloro-3-nitropyridine at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is fully consumed.

-

Upon completion, carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure this compound.

Mechanism and Rationale: The SNAr Pathway

The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process distinct from SN1 or SN2 reactions.[1]

Causality Behind Experimental Choices:

-

Substrate: 2-Chloro-3-nitropyridine is an ideal substrate. The nitro group at the 3-position and the ring nitrogen atom act as powerful electron-withdrawing groups, which significantly lower the electron density of the pyridine ring, making it susceptible to nucleophilic attack.[2][8]

-

Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, readily displacing the chloride leaving group.

-

Solvent: A polar aprotic solvent like THF or a polar protic solvent like methanol can be used. Methanol is often suitable as it readily dissolves the ionic nucleophile.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents oxidation of the thiomethoxide nucleophile.

Mechanism Diagram

Caption: The two-step addition-elimination SNAr mechanism for the synthesis.

The reaction is initiated by the attack of the thiomethoxide anion on the C2 position of the pyridine ring, which is activated by both the ring nitrogen and the ortho-nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group, stabilizing the intermediate.[9] The subsequent, rapid loss of the chloride leaving group restores the aromaticity of the ring, yielding the final product.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.[10] The following table summarizes the expected data based on analysis of analogous compounds and spectroscopic principles.

| Analysis Technique | Parameter | Expected Result | Purpose |

| Melting Point | Melting Range | ~75-80 °C | Provides an initial assessment of purity. A sharp melting point indicates high purity. (Analog: 2-(Benzylthio)-3-nitropyridine melts at 70-72 °C) |

| ¹H NMR | Chemical Shift (δ) | ~8.6-8.8 ppm (dd, 1H, H6); ~8.2-8.4 ppm (dd, 1H, H4); ~7.2-7.4 ppm (dd, 1H, H5); ~2.6-2.8 ppm (s, 3H, -SCH₃) | Confirms the proton framework of the molecule. The distinct signals for the three aromatic protons and the methyl singlet are characteristic. |

| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm (C2-S); ~155-160 ppm (C6); ~135-140 ppm (C4); ~130-135 ppm (C3-NO₂); ~120-125 ppm (C5); ~15-20 ppm (-SCH₃) | Verifies the carbon backbone of the structure. |

| Mass Spectrometry | Molecular Ion Peak | m/z = 170.02 [M]⁺ | Confirms the molecular weight (C₆H₆N₂O₂S = 170.19 g/mol ).[3] |

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chloro-3-nitropyridine (CAS 5470-18-8): Harmful if swallowed.[11][12] Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12] Avoid breathing dust and wash hands thoroughly after handling.[11]

-

Sodium thiomethoxide (CAS 5188-07-8): Flammable solid that is toxic if swallowed, in contact with skin, or if inhaled.[13][14] It causes severe skin burns and eye damage.[13][14] It reacts violently with water. Store under inert gas and away from moisture and ignition sources.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-(Methylthio)-5-nitropyridine|CAS 20885-21-6|Supplier [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(methylthio)-3-nitropyridine

This guide provides a comprehensive technical overview of the physicochemical properties of 2-(methylthio)-3-nitropyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted nitropyridine, its unique electronic and structural features make it a valuable synthetic intermediate. This document is designed to provide researchers, scientists, and drug development professionals with the core data, experimental insights, and validated protocols necessary for its effective use.

Compound Identification and Structural Profile

Understanding the fundamental identity and structure of a molecule is the bedrock of all subsequent research. This compound is a derivative of pyridine, featuring a methylthio (-SCH₃) group at the C2 position and a nitro (-NO₂) group at the C3 position. The electron-withdrawing nature of the nitro group, combined with the properties of the methylthio substituent, defines its reactivity and physical characteristics.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(methylsulfanyl)-3-nitropyridine |

| CAS Number | 21257-24-9 |

| Molecular Formula | C₆H₆N₂O₂S |

| Molecular Weight | 170.19 g/mol |

| Canonical SMILES | CS C1=C(C=CC=N1)--INVALID-LINK--=O |

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. While comprehensive experimental data for this specific molecule is not extensively published, we can infer key properties from closely related analogs and established chemical principles.

Physical State and Appearance

Based on analogous compounds such as 2-methyl-3-nitropyridine and 2-(benzylthio)-3-nitropyridine, this compound is expected to be a pale yellow solid or liquid at standard temperature and pressure.[1]

Thermal Properties

Melting and boiling points are critical indicators of purity and thermal stability.

| Property | Value (Estimated) | Rationale and Experimental Insight |

| Melting Point | 30 - 45 °C | This estimation is based on 2-methyl-3-nitropyridine (30-35 °C) and 2-(benzylthio)-3-nitropyridine (70-72 °C).[1] The methylthio group is smaller than the benzylthio group, suggesting a lower melting point. The presence of the polar nitro group and the sulfur atom allows for significant intermolecular dipole-dipole interactions, resulting in a solid or low-melting-point liquid state at room temperature. |

| Boiling Point | > 200 °C (with potential decomposition) | The boiling point of 2-methyl-3-nitropyridine is reported as 212-216 °C.[1] A similar range is expected. Nitropyridine derivatives can be prone to decomposition at high temperatures, and distillation should be performed under reduced pressure. |

Solubility Profile

Solubility is a critical parameter for reaction setup, purification, formulation, and biological assays. A systematic solubility analysis is essential.

Expected Solubility: The molecule possesses both polar (nitro group, pyridine nitrogen) and non-polar (methyl group, pyridine ring) characteristics. Therefore, it is expected to be poorly soluble in water but soluble in a range of common organic solvents.

Table of Expected Solubility

| Solvent | Expected Solubility | Underlying Causality |

| Water | Low to Insoluble | The hydrophobic pyridine ring and methyl group outweigh the polarity of the nitro group and the lone pair on the pyridine nitrogen. |

| Dichloromethane (DCM) | Soluble | A versatile solvent for moderately polar compounds. |

| Chloroform | Soluble | Similar to DCM, effective at dissolving the compound. |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent capable of engaging in dipole-dipole interactions. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Methanol / Ethanol | Moderately Soluble | The polar hydroxyl group can interact with the nitro group, but the overall non-polar character may limit high solubility. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules for screening purposes. |

| Hexanes / Heptane | Insoluble | The high polarity of the nitro-substituted pyridine ring prevents dissolution in non-polar aliphatic solvents. |

This protocol provides a self-validating system for classifying the solubility of this compound.[2][3][4]

Objective: To determine the solubility of the compound in water, aqueous acid, and aqueous base to inform purification and handling procedures.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Deionized water

-

5% (w/v) HCl solution

-

5% (w/v) NaOH solution

-

pH paper or meter

Procedure:

-

Water Solubility:

-

Add ~25 mg of the compound to a test tube.

-

Add 0.75 mL of deionized water in 0.25 mL portions, vortexing vigorously for 30-60 seconds after each addition.[2][3]

-

Observe if the solid dissolves completely. If so, it is water-soluble.

-

Test the pH of the aqueous solution with litmus paper. An acidic pH may suggest a salt form, while a basic pH indicates the pyridine nitrogen is acting as a base.[5]

-

-

Acid Solubility (if water-insoluble):

-

Base Solubility (if water-insoluble):

Interpretation Workflow:

Caption: Workflow for systematic solubility testing.

Spectroscopic and Chromatographic Profile

Analytical characterization is non-negotiable for confirming structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The following are predicted chemical shifts (in ppm) in CDCl₃, based on established substituent effects on the pyridine ring.

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: The pyridine ring protons will appear in the aromatic region (~7.0-8.8 ppm). The strong electron-withdrawing nitro group will deshield adjacent protons significantly.

-

H6: Expected to be the most downfield proton (~8.6 ppm, dd) due to its ortho position to the ring nitrogen.

-

H4: Expected around 8.2 ppm (dd), influenced by the nitro group.

-

H5: Expected to be the most upfield of the ring protons (~7.2 ppm, dd).

-

-

Methyl Protons (-SCH₃): A singlet is expected around 2.6 ppm.

¹³C NMR (100 MHz, CDCl₃):

-

Pyridine Carbons:

-

C2 (bearing -SCH₃): ~158 ppm

-

C3 (bearing -NO₂): ~149 ppm

-

C6: ~152 ppm

-

C4: ~135 ppm

-

C5: ~122 ppm

-

-

Methyl Carbon (-SCH₃): ~15 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| Nitro N-O Asymmetric Stretch | 1520 - 1560 (Strong) |

| Nitro N-O Symmetric Stretch | 1340 - 1370 (Strong) |

The two strong absorption bands for the nitro group are highly characteristic and serve as a primary diagnostic tool for confirming its presence.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of organic compounds. A robust reversed-phase HPLC (RP-HPLC) method is essential for quality control.[6][7]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are industry-standard for their ability to separate a wide range of moderately polar aromatic compounds.[7]

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Rationale: The acidic mobile phase ensures that the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks and preventing tailing.[6]

-

-

Gradient Program: A gradient is recommended to ensure elution of both the main compound and any potential impurities with different polarities.

Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV detection at ~254 nm or a wavelength of maximum absorbance determined by UV-Vis spectrophotometry.

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or a mixture of acetonitrile/water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram:

Caption: Standard workflow for HPLC purity analysis.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is strongly activated by the C3-nitro group. This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) .[8][9]

-

Nucleophilic Attack: While the nitro group itself can sometimes be displaced in related systems, the methylthio group at the C2 position is also a potential leaving group, particularly with hard nucleophiles. The compound serves as a precursor for introducing other functionalities at the C2 position.

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂, Pd/C; or SnCl₂), providing a pathway to 3-amino-2-(methylthio)pyridine, a valuable building block for further elaboration.

Stability and Storage

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many nitroaromatic compounds, it may be sensitive to light and strong reducing agents.

-

Storage: It should be stored in a tightly sealed container, protected from light, in a cool, dry place.[10]

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 3-nitropyridine and other thio-pyridines should be used to guide handling procedures.[11][12]

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Avoid contact with strong oxidizing and reducing agents.

-

Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate in multi-step syntheses.

-

Scaffold for Medicinal Chemistry: Nitropyridines are precursors for a vast range of biologically active molecules.[13] The dual functionality of this compound—a modifiable methylthio group and a reducible nitro group—allows for diverse synthetic transformations to build libraries of novel compounds for drug screening.

-

Synthesis of Fused Heterocycles: The 2,3-disubstituted pattern is ideal for constructing fused bicyclic systems, such as thienopyridines or other heterocyclic structures with potential pharmacological activity.

Conclusion

This compound is a valuable heterocyclic building block whose physicochemical properties are governed by the interplay between the pyridine core, an activating nitro group, and a modifiable methylthio substituent. This guide provides a foundational understanding of its key characteristics, outlines authoritative protocols for its analysis, and emphasizes safe handling practices. A thorough grasp of these principles is essential for any scientist looking to leverage this versatile intermediate in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. helixchrom.com [helixchrom.com]

- 7. benchchem.com [benchchem.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 2-(Methylthio)pyridine = 95.0 HPLC 18438-38-5 [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-(methylthio)-3-nitropyridine

Introduction: The Structural Significance of 2-(methylthio)-3-nitropyridine

This compound is a substituted pyridine derivative featuring a methylthio group at the 2-position and a nitro group at the 3-position. This substitution pattern creates a unique electronic environment within the pyridine ring, making it a versatile intermediate for further chemical modifications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, particularly in nucleophilic aromatic substitution reactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development workflow.

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of spectral features will be explained to provide a self-validating system for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methylthio group protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating (though weakly) methylthio group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.2 - 8.4 | dd | J(H4-H5) = 8-9, J(H4-H6) = 1-2 | Deshielded by the adjacent nitro group. |

| H-5 | 7.3 - 7.5 | dd | J(H5-H4) = 8-9, J(H5-H6) = 4-5 | Shielded relative to H-4 and H-6. |

| H-6 | 8.6 - 8.8 | dd | J(H6-H5) = 4-5, J(H6-H4) = 1-2 | Deshielded by the adjacent nitrogen atom. |

| -SCH₃ | 2.6 - 2.8 | s | - | Typical chemical shift for a methylthio group attached to an aromatic ring. |

Predicted data is based on analysis of similar compounds such as 2-methyl-3-nitropyridine and 2-chloro-3-nitropyridine.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon environment. Six distinct signals are expected, five for the pyridine ring carbons and one for the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 160 - 165 | Attached to both the nitrogen and sulfur atoms. |

| C-3 | 145 - 150 | Attached to the nitro group. |

| C-4 | 135 - 140 | Aromatic CH. |

| C-5 | 120 - 125 | Aromatic CH. |

| C-6 | 150 - 155 | Aromatic CH adjacent to nitrogen. |

| -SCH₃ | 15 - 20 | Aliphatic methyl carbon. |

Predictions are derived from data for compounds like 2-(tert.-butylthio)-3-nitropyridine.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow for NMR Analysis

Figure 1: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the nitro group and the aromatic pyridine ring.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Nitro (NO₂) | 1520 - 1560 | Strong | Asymmetric stretch |

| Nitro (NO₂) | 1340 - 1380 | Strong | Symmetric stretch |

| Aromatic C=C/C=N | 1580 - 1620 | Medium-Strong | Ring stretching |

| Aromatic C-H | 3000 - 3100 | Medium-Weak | Stretching |

| Aliphatic C-H | 2900 - 3000 | Weak | Stretching (-SCH₃) |

| C-S | 600 - 800 | Weak | Stretching |

Reference data from the NIST WebBook for similar nitroaromatic compounds was used for these predictions.[1][3]

Experimental Protocol for IR Data Acquisition

Workflow for FTIR Analysis

Figure 2: Workflow for obtaining an FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, electron ionization (EI) would be a common technique.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₆N₂O₂S, with a monoisotopic mass of approximately 170.02 Da.

Table 4: Predicted Key Fragments in EI-MS

| m/z | Predicted Fragment | Rationale |

| 170 | [M]⁺ | Molecular ion |

| 155 | [M - CH₃]⁺ | Loss of a methyl radical |

| 140 | [M - NO]⁺ | Loss of nitric oxide |

| 124 | [M - NO₂]⁺ | Loss of a nitro radical |

| 123 | [M - SCH₃]⁺ | Loss of the methylthio radical |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Fragmentation patterns are predicted based on the known behavior of nitroaromatics and thioethers under EI conditions, with reference to data for compounds like 2-chloro-3-nitropyridine.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for GC-MS Analysis

Figure 3: Typical workflow for GC-MS analysis.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently identify and verify this compound. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As a key intermediate in various fields, a thorough understanding of its spectroscopic properties is essential for advancing scientific research and development.

References

An In-depth Technical Guide to the Crystal Structure of 2-(methylthio)-3-nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate architectural design of molecular solids is a cornerstone of modern materials science and pharmaceutical development. The spatial arrangement of molecules within a crystal lattice, dictated by a subtle interplay of non-covalent interactions, governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive exploration of the crystal structure of 2-(methylthio)-3-nitropyridine derivatives, a class of compounds of significant interest due to the versatile reactivity of the substituted pyridine ring. We will delve into the synthetic pathways to access these molecules, robust methodologies for obtaining single crystals, and the intricacies of their three-dimensional structures as elucidated by single-crystal X-ray diffraction. A detailed analysis of the non-covalent interactions that orchestrate the crystal packing will be presented, offering insights into the principles of crystal engineering for this important heterocyclic scaffold.

Introduction: The Significance of Crystalline Architecture

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, and its functionalization allows for the fine-tuning of molecular properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, and a methylthio group, a potential hydrogen bond acceptor and a site for further chemical modification, creates a molecule with a rich and complex electronic landscape. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their behavior and for the rational design of new materials and active pharmaceutical ingredients (APIs). Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and the subtle non-covalent forces that govern the supramolecular assembly.[2]

Synthesis and Spectroscopic Characterization

The synthesis of this compound derivatives typically proceeds through a nucleophilic aromatic substitution (SNAr) pathway. The strong electron-withdrawing nature of the nitro group at the 3-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack.

General Synthetic Protocol

A common and effective route to 2-(alkylthio)-3-nitropyridines involves the reaction of a 2-chloro-3-nitropyridine precursor with a corresponding thiolate.[3]

Experimental Protocol: Synthesis of a 2-(alkylthio)-3-nitropyridine derivative

-

Preparation of the Thiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired thiol (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: To the freshly prepared thiolate solution, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(alkylthio)-3-nitropyridine derivative.

Spectroscopic Characterization

The successful synthesis of the target compounds should be confirmed by standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure. The characteristic chemical shifts of the pyridine ring protons and the methylthio group protons, as well as the carbon signals, confirm the identity of the product.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1530 cm-1 and 1350 cm-1, respectively) and the C-S bond, in addition to the vibrations of the pyridine ring.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio of the molecular ion.[5]

Crystallization: From Solution to Single Crystal

The growth of high-quality single crystals is often the most challenging step in determining a crystal structure.[6] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.

Key Principles of Crystallization

The formation of a crystal from solution is a two-step process: nucleation and growth. Nucleation is the initial formation of a small, ordered aggregate of molecules, while growth is the subsequent addition of molecules to the surface of the nucleus. The goal of a successful crystallization experiment is to control these processes to favor the formation of a small number of large, well-ordered crystals.[6]

Common Crystallization Techniques

Several techniques can be employed to achieve the supersaturation required for crystal growth. The choice of method depends on the solubility characteristics of the compound and the properties of the chosen solvent(s).

-

Slow Evaporation: A solution of the compound in a relatively volatile solvent is prepared and allowed to stand undisturbed. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.[6]

-

Vapor Diffusion: This is a highly effective method for small amounts of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents as they slowly mix.[6]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.

Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Three-Dimensional Structure

SCXRD is the definitive method for determining the precise arrangement of atoms in a crystal.[2] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SCXRD Experimental Workflow

The process of determining a crystal structure by SCXRD can be broken down into several key steps.

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

Data Processing and Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm to improve the fit between the calculated and observed diffraction patterns. This process optimizes the atomic positions, thermal parameters, and other structural parameters.

-

Validation and Analysis: The final structural model is validated to ensure its chemical and crystallographic reasonability. The geometry of the molecule and the details of the crystal packing are then analyzed.

The Crystal Structure of a 2-Substituted-3-nitropyridine Derivative: A Case Study

Crystallographic Data

The following table summarizes the key crystallographic data for this derivative.

| Parameter | Value |

| Chemical Formula | C18H14N4O6 |

| Formula Weight | 382.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.5590 (4) |

| b (Å) | 8.1530 (8) |

| c (Å) | 11.6359 (10) |

| α (°) | 95.552 (7) |

| β (°) | 95.643 (7) |

| γ (°) | 104.440 (7) |

| Volume (Å3) | 413.49 (7) |

| Z | 1 |

| Density (calculated) (Mg m-3) | 1.535 |

| Reference | [7] |

Molecular Conformation

A notable feature of the molecular structure is the significant torsion angles between the planar ring systems. The nitro group is twisted relative to the pyridine ring, and the pyridine and phenylene rings are also not coplanar. This non-planar conformation is a result of steric hindrance between the substituents in the ortho positions.[7]

Caption: A simplified representation of the this compound core.

The Role of Non-Covalent Interactions in Crystal Packing

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions.[8] In the case of this compound derivatives, the interplay between hydrogen bonds, π-π stacking, and other weak interactions is crucial in determining the overall crystal packing.

Hydrogen Bonding

While the parent this compound does not have classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are effective hydrogen bond acceptors. These interactions, although individually weak, can collectively contribute significantly to the lattice energy.

π-π Stacking Interactions

The aromatic pyridine ring is capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings are in close contact, are a common feature in the crystal structures of aromatic compounds and contribute to the stability of the crystal lattice.

Other Interactions

Other weak interactions, such as those involving the sulfur atom of the methylthio group, can also influence the crystal packing. The sulfur atom can act as a weak hydrogen bond acceptor and can also participate in other types of chalcogen bonding interactions.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives. From their synthesis and crystallization to the detailed analysis of their three-dimensional structures, it is clear that a thorough understanding of the solid-state properties of these compounds is essential for their application in drug development and materials science. The interplay of various non-covalent interactions dictates the crystal packing and, consequently, the macroscopic properties of the material. Future work in this area could focus on the synthesis and crystallographic analysis of a wider range of derivatives to establish clear structure-property relationships. The use of crystal structure prediction methods, in conjunction with experimental studies, could further enhance our ability to design novel this compound derivatives with tailored solid-state properties.

References

- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

Quantum Chemical-_ _-Calculations for 2-(methylthio)-3-nitropyridine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 2-(methylthio)-3-nitropyridine in Medicinal Chemistry

In the landscape of modern drug discovery, pyridine derivatives hold a prominent position due to their prevalence in a wide array of pharmacologically active compounds.[1] The this compound scaffold is of particular interest to researchers. The strategic placement of a methylthio group and a nitro group on the pyridine ring creates a molecule with unique electronic properties and multiple reactive sites, making it a versatile intermediate in the synthesis of novel therapeutic agents.[2] The electron-withdrawing nitro group, for instance, activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in building molecular complexity.[3]

Understanding the fundamental quantum chemical properties of this molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound, grounded in Density Functional Theory (DFT). The methodologies detailed herein are designed to furnish drug development professionals with the critical insights needed to accelerate their research and development efforts.

Core Objectives of this Guide:

-

To provide a robust, step-by-step workflow for the quantum chemical characterization of this compound.

-

To explain the rationale behind the selection of computational methods and parameters, ensuring both accuracy and efficiency.

-

To illustrate how to derive key molecular descriptors from the calculations, including optimized geometry, electronic properties, and vibrational spectra.

-

To empower researchers to apply these computational techniques to other novel pyridine derivatives in their drug discovery pipelines.

Part 1: Theoretical Framework and Computational Strategy

The cornerstone of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT).[4][5] DFT offers an excellent balance between computational cost and accuracy, making it the workhorse for a wide range of chemical and biological investigations.[6]

The Rationale for DFT

DFT methods are employed to solve the electronic structure of molecules, providing insights into their energies and properties.[7] For substituted pyridine systems, DFT has been shown to reliably predict geometries, electronic structures, and reactivity.[8][9][10] Specifically, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated high accuracy for organic molecules.

Selection of Functional and Basis Set: A Critical Choice

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that often yields reliable results for organic molecules.[8][9] Its ability to capture electron correlation effects makes it suitable for studying systems with diverse electronic features like this compound.

-

Basis Set: The choice of basis set is crucial, especially for molecules containing second-row elements like sulfur. Pople-style basis sets, such as the 6-311++G(d,p) basis set, are a common and effective choice. This basis set is of triple-zeta valence quality and includes diffuse functions (++) to accurately describe the electron density far from the nucleus, and polarization functions (d,p) to allow for non-spherical electron distribution. For sulfur-containing compounds, the inclusion of polarization and diffuse functions is particularly important for an accurate description of the electronic structure.[11][12][13][14]

The combination of the B3LYP functional with the 6-311++G(d,p) basis set provides a robust and reliable level of theory for the quantum chemical characterization of this compound.

Computational Workflow Overview

The overall computational workflow for characterizing this compound can be visualized as a sequential process.

Caption: Computational workflow for quantum chemical calculations.

Part 2: Detailed Experimental Protocols

This section outlines the step-by-step procedures for carrying out the quantum chemical calculations on this compound. These protocols are designed to be implemented using standard quantum chemistry software packages such as Gaussian, Q-Chem, or the open-source GAMESS.[15][16][17][18]

Protocol 1: Molecular Structure Input and Geometry Optimization

Objective: To determine the lowest energy, equilibrium geometry of this compound.

Methodology:

-

Construct the Initial 3D Structure:

-

Utilize a molecular building program (e.g., Avogadro, GaussView) to draw the 2D structure of this compound and convert it to a preliminary 3D conformation.

-

Ensure reasonable initial bond lengths and angles based on standard values for aromatic and thioether compounds.

-

-

Prepare the Input File:

-

Create a text file specifying the computational method, basis set, and initial atomic coordinates.

-

The following is a sample input for the Gaussian software package:

-

Explanation of Keywords:

-

#p B3LYP/6-311++G(d,p): Specifies the level of theory.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed after the optimization.

-

0 1: Represents the charge (0) and spin multiplicity (1, singlet) of the molecule.

-

-

-

Execute the Calculation:

-

Submit the input file to the quantum chemistry software.

-

The calculation will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

-

Analyze the Output:

-

Verify that the optimization has converged successfully. Look for a message indicating that the forces and displacement are below the required thresholds.

-

Extract the final optimized coordinates.

-

Protocol 2: Vibrational Frequency Analysis

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Methodology:

-

Perform Frequency Calculation (if not already done with optimization):

-

If the Freq keyword was included in the optimization step, this analysis is performed automatically.

-

If not, use the optimized geometry from the previous step as input for a frequency calculation at the same level of theory.

-

-

Analyze the Vibrational Frequencies:

-

Examine the output file for the calculated vibrational frequencies.

-

Crucial Check: Confirm that there are no imaginary frequencies. An imaginary frequency indicates a saddle point on the potential energy surface, not a true minimum. If an imaginary frequency is present, the geometry needs to be perturbed along the corresponding vibrational mode and re-optimized.

-

The output will list the frequencies, IR intensities, and Raman activities for each vibrational mode.

-

Protocol 3: Electronic Structure and Molecular Orbital Analysis

Objective: To understand the electronic properties of the molecule, including the distribution of electrons and the nature of the frontier molecular orbitals.

Methodology:

-

Perform a Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory. This calculation will generate the molecular orbitals and their energies.

-

-

Analyze Molecular Orbitals:

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding the molecule's reactivity.

-

The HOMO represents the region from which an electron is most likely to be donated, while the LUMO represents the region where an electron is most likely to be accepted.

-

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[8]

-

-

Calculate Reactivity Descriptors:

-

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Electrophilicity Index (ω): ω = χ2 / (2η)

-

-

Protocol 4: Spectral Predictions

Objective: To predict the IR, Raman, and UV-Vis spectra of this compound.

Methodology:

-

IR and Raman Spectra:

-

The vibrational frequencies and intensities from the frequency calculation (Protocol 2.2) can be used to generate theoretical IR and Raman spectra.

-

It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

-

-

UV-Vis Spectrum:

-

To predict the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.

-

Use the optimized geometry as input for a TD-DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

-

The output will provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum.

-

Part 3: Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and concise manner to facilitate their interpretation and application in drug development.

Tabulated Data

Table 1: Key Computational Parameters

| Parameter | Value | Rationale |

| Software | Gaussian 16 | A widely used and validated quantum chemistry package. |

| Functional | B3LYP | Provides a good balance of accuracy and computational cost for organic molecules.[8][9] |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse and polarization functions for accurate description of sulfur.[11][12] |

| Solvation Model | None (Gas Phase) | Provides a baseline for intrinsic molecular properties. |

Table 2: Calculated Molecular Properties of this compound

| Property | Calculated Value | Units |

| Total Energy | Value from calculation | Hartrees |

| Dipole Moment | Value from calculation | Debye |

| HOMO Energy | Value from calculation | eV |

| LUMO Energy | Value from calculation | eV |

| HOMO-LUMO Gap | Value from calculation | eV |

| Ionization Potential | Value from calculation | eV |

| Electron Affinity | Value from calculation | eV |

| Electronegativity | Value from calculation | eV |

| Chemical Hardness | Value from calculation | eV |

| Electrophilicity Index | Value from calculation | eV |

Visualizations

Molecular Geometry and Orbital Visualization

The optimized molecular structure and the frontier molecular orbitals (HOMO and LUMO) should be visualized to provide a qualitative understanding of the molecule's shape and electronic distribution.

References

- 1. jchemrev.com [jchemrev.com]

- 2. 2-(Methylthio)-5-nitropyridine|CAS 20885-21-6|Supplier [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfate radical oxidation of aromatic contaminants: a detailed assessment of density functional theory and high-level quantum chemical methods - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. Quantum Chemistry Toolbox from RDMChem - Maplesoft [maplesoft.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 16. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 17. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 18. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

Reactivity and stability of the methylthio group in 2-(methylthio)-3-nitropyridine

An In-depth Technical Guide to the Reactivity and Stability of the Methylthio Group in 2-(Methylthio)-3-nitropyridine

Introduction

The pyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1] Among the vast array of substituted pyridines, this compound stands out as a particularly versatile synthetic intermediate.[2][3] Its unique arrangement of a pyridine ring, an electron-withdrawing nitro group, and a displaceable methylthio group provides a powerful platform for molecular elaboration. This guide offers a detailed exploration of the chemical behavior of the methylthio group in this scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, stability, and synthetic utility.

Chapter 1: Electronic Profile and Reactivity Principles

The reactivity of this compound is fundamentally governed by the electronic interplay between the pyridine nitrogen, the nitro group, and the methylthio substituent. Both the ring nitrogen and the C-3 nitro group are potent electron-withdrawing groups. This synergistic effect drastically reduces the electron density of the pyridine ring, making it highly "electron-deficient."

This electron deficiency has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution: The ring is strongly deactivated against attack by electrophiles.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is highly susceptible to attack by nucleophiles, particularly at positions ortho and para to the electron-withdrawing groups.[3][4]

In this molecule, the C-2 position, bearing the methylthio group, is ortho to the nitro group and the ring nitrogen. This positioning makes it the prime site for nucleophilic attack. The methylthio group (-SCH₃) serves as an effective leaving group, facilitating a variety of substitution reactions. The SNAr mechanism proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized through resonance onto the oxygen atoms of the nitro group, which significantly lowers the activation energy for the reaction.[3]

Caption: SNAr mechanism at the C-2 position.

Chapter 2: Key Transformations of the Methylthio Group

The strategic positioning of the methylthio group makes it a versatile handle for introducing a wide range of functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the methylthio group by various nucleophiles is the most significant reaction of this molecule. This transformation allows for the direct installation of diverse chemical moieties at the C-2 position.

-

With Amine Nucleophiles: Primary and secondary amines readily displace the methylthio group to form 2-amino-3-nitropyridine derivatives. These reactions are crucial for building structures found in many kinase inhibitors and other pharmaceuticals.[1][5]

-

With Thiol Nucleophiles: Thiolate anions, generated from thiols and a base like potassium carbonate, are potent nucleophiles that efficiently displace the methylthio group, yielding 2-(arylthio)- or 2-(alkylthio)-3-nitropyridines.[6][7]

-

With Oxygen Nucleophiles: Alkoxides and hydroxides can also act as nucleophiles, leading to the formation of 2-alkoxy- or 2-hydroxy-3-nitropyridines, respectively.

Table 1: Representative SNAr Reactions

| Nucleophile (Nu-H) | Base/Conditions | Product | Typical Yield | Reference |

|---|---|---|---|---|

| Benzylamine | Heat, neat or in DMF | 2-(Benzylamino)-3-nitropyridine | Good to Excellent | [3] |

| Thiophenol | K₂CO₃, DMF, Heat | 2-(Phenylthio)-3-nitropyridine | Good | [6] |

| Morpholine | Heat, DMSO | 2-Morpholino-3-nitropyridine | Good | [1] |

| Sodium Methoxide | CH₃OH, Reflux | 2-Methoxy-3-nitropyridine | Good |[1] |

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the substituent, making it a much stronger electron-withdrawing group and an even better leaving group for SNAr reactions.

-

To Sulfoxide (-SOCH₃): Mild oxidizing agents like hydrogen peroxide can achieve this transformation.

-

To Sulfone (-SO₂CH₃): Stronger oxidizing agents, such as m-CPBA or an excess of hydrogen peroxide with a catalyst, are required to form the sulfone.

The resulting 2-(methylsulfonyl)-3-nitropyridine is exceptionally reactive towards nucleophiles, often undergoing substitution under milder conditions than the parent methylthio compound.

Caption: Oxidation of the methylthio group.

Chapter 3: Stability Profile

Understanding the stability of this compound is critical for its storage, handling, and use in multi-step syntheses.

Table 2: Stability Under Various Conditions

| Condition | Reagent Example | Stability of Methylthio Group | Comments | Reference |

|---|---|---|---|---|

| Acidic | HCl, H₂SO₄ | Generally Stable | The pyridine nitrogen will be protonated. The C-S bond is robust under non-nucleophilic acidic conditions. | [8][9] |

| Basic | NaOH, K₂CO₃ | Stable (in absence of nucleophiles) | Stable to hydrolysis under typical basic conditions. Can catalyze SNAr if a nucleophile is present. | [8][9] |

| Oxidative | H₂O₂, m-CPBA | Susceptible | Readily oxidizes to sulfoxide and sulfone, as detailed in Chapter 2. | [3][8] |

| Reductive | H₂/Pd/C, Fe/HCl, SnCl₂ | Generally Stable | The nitro group is the primary site of reduction. The methylthio group is typically unaffected by common nitro reduction methods. | [10][11] |

| Thermal | Heat | Moderately Stable | Stable at temperatures commonly used for SNAr reactions (up to ~120 °C). Decomposition may occur at higher temperatures. | [8] |

| Photolytic | UV Light | Potentially Unstable | Aromatic nitro compounds can be light-sensitive. Storage in amber vials is recommended. |[8] |

Chapter 4: Experimental Protocols

The following protocols are provided as illustrative examples for key transformations. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Synthesis of this compound

This procedure is adapted from the analogous synthesis of 2-(methylthio)-5-nitropyridine, starting from the corresponding chloro-nitropyridine.[3][12]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 eq).

-

Solvent: Dissolve the starting material in a suitable solvent such as DMF or ethanol.

-

Reagent Addition: Add sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise at 0 °C. Caution: Sodium thiomethoxide is corrosive and has a strong odor.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by pouring it into ice-water. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or purification by column chromatography can be performed if necessary.

Protocol 2: Nucleophilic Aromatic Substitution with Benzylamine

-

Setup: In a sealed vial, combine this compound (1.0 eq) and benzylamine (1.5 eq).

-

Reaction: Heat the mixture to 80-100 °C for 6-12 hours. The reaction can often be run neat or in a high-boiling polar aprotic solvent like DMSO.

-

Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess benzylamine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical SNAr reaction.

Protocol 3: Reduction of the Nitro Group

This procedure describes a common method for reducing the nitro group to an amine.[10][11][13]

-

Setup: Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Reagent Addition: Add iron powder (Fe) (3-5 eq) and concentrated HCl (0.5-1.0 eq) or ammonium chloride.

-

Reaction: Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol.

-

Purification: Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography to yield 3-amino-2-(methylthio)pyridine.

Conclusion

This compound is a robust and highly valuable building block in organic synthesis. The reactivity of its methylthio group is dominated by nucleophilic aromatic substitution, driven by the powerful electron-withdrawing effects of the nitro group and the pyridine nitrogen. This allows for the facile introduction of a wide array of nitrogen, sulfur, and oxygen nucleophiles at the C-2 position. The sulfur atom itself can be oxidized to further enhance this reactivity. The methylthio group demonstrates excellent stability under common acidic and reductive conditions, making it compatible with a broad range of synthetic transformations targeting other parts of the molecule, most notably the reduction of the nitro group. A thorough understanding of this nuanced reactivity and stability profile empowers chemists to strategically employ this intermediate in the efficient synthesis of complex molecules for drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(Methylthio)-5-nitropyridine|CAS 20885-21-6|Supplier [benchchem.com]

- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Discovering Novel Reactions of 2-(Methylthio)-3-nitropyridine

Introduction

2-(Methylthio)-3-nitropyridine is a versatile heterocyclic compound poised for exploration in the synthesis of novel chemical entities. Its unique electronic architecture, featuring an electron-deficient pyridine ring, a potent electron-withdrawing nitro group, and a displaceable methylthio group, offers a rich landscape for discovering new reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of potential novel transformations of this compound, grounded in established reactivity principles of related molecular systems. We will delve into the mechanistic underpinnings of these proposed reactions, provide detailed experimental protocols, and explore the potential applications of the resulting products in medicinal chemistry and materials science.

The strategic placement of the nitro group meta to the pyridine nitrogen and ortho to the methylthio group significantly influences the molecule's reactivity. The pyridine nitrogen and the nitro group synergistically activate the ring for nucleophilic attack, while the methylthio group can serve as a versatile leaving group in cross-coupling reactions or be a site for C-S bond functionalization. This guide will explore the untapped potential of this trifecta of functional groups to unlock novel synthetic pathways.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions: Beyond Thiolates

The pyridine ring, particularly when substituted with electron-withdrawing groups, is highly susceptible to nucleophilic aromatic substitution (SNAr). In this compound, both the 2- and 6-positions are activated towards nucleophilic attack. While reactions of 2-halopyridines with thiols are well-documented, the exploration of a broader range of nucleophiles with this compound remains an area ripe for discovery.

A. Mechanistic Considerations

The SNAr mechanism in this system proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the methylthio group, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group and the pyridine nitrogen. Subsequent elimination of the methylthiolate anion restores the aromaticity of the ring, yielding the substituted product. The stability of the Meisenheimer complex is the kinetic determinant of the reaction, and it is significantly enhanced by the presence of the 3-nitro group.

Caption: Generalized SNAr mechanism for this compound.

B. Proposed Novel SNAr Reactions and Protocols

We propose exploring a diverse array of nucleophiles to expand the synthetic utility of this compound.

| Nucleophile Class | Example Nucleophile | Potential Product | Significance |

| N-Nucleophiles | Azoles (e.g., imidazole, pyrazole) | 2-(Azolyl)-3-nitropyridines | Biologically relevant scaffolds |

| O-Nucleophiles | Substituted phenols | 2-(Aryloxy)-3-nitropyridines | Precursors for pharmaceuticals |

| C-Nucleophiles | Enolates, organometallics | 2-(Alkyl/Aryl)-3-nitropyridines | C-C bond formation |

Experimental Protocol: Synthesis of 2-(Imidazol-1-yl)-3-nitropyridine

-

To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added imidazole (1.2 mmol) and potassium carbonate (1.5 mmol).

-

The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and poured into ice-water (20 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-(imidazol-1-yl)-3-nitropyridine.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Bi- and Poly-heterocycles

The methylthio group can serve as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, offering a powerful strategy for the synthesis of complex biaryl and heteroaryl structures. The Liebeskind-Srogl cross-coupling, which proceeds under neutral conditions, is particularly attractive for substrates bearing sensitive functional groups.

A. Liebeskind-Srogl Cross-Coupling

This reaction involves the coupling of a thioether with a boronic acid, mediated by a palladium catalyst and a copper(I) carboxylate co-catalyst. This method avoids the use of strong bases, which can be detrimental to the nitro-substituted pyridine ring.

Caption: Liebeskind-Srogl cross-coupling of this compound.

B. Suzuki-Miyaura Cross-Coupling

While challenging with 2-pyridyl organometallics due to catalyst inhibition by the pyridine nitrogen, the Suzuki-Miyaura coupling of 2-halopyridines is well-established.[1] We propose that this compound can also be a viable substrate for Suzuki-Miyaura coupling, potentially through the in-situ activation of the C-S bond.

Experimental Protocol: Synthesis of 2-Phenyl-3-nitropyridine via Liebeskind-Srogl Coupling

-

To a reaction vessel are added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), copper(I) thiophene-2-carboxylate (CuTC, 1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

The vessel is evacuated and backfilled with nitrogen three times.

-

Anhydrous tetrahydrofuran (THF, 10 mL) is added, and the mixture is stirred at 60 °C for 24 hours.

-

The reaction is monitored by gas chromatography-mass spectrometry (GC-MS).

-

After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 2-phenyl-3-nitropyridine.

III. C-S Bond Functionalization: Unlocking New Reactive Modes

Recent advances in synthetic methodology have demonstrated the feasibility of selective C(sp³)–S bond cleavage in thioethers.[2][3] Applying these strategies to this compound could lead to novel transformations.

A. Oxidative C-S Cleavage and Subsequent Functionalization

Treatment of this compound with an oxidizing agent such as N-bromosuccinimide (NBS) could lead to the formation of a sulfonium intermediate, which can then be trapped by various nucleophiles. This would allow for the introduction of a range of functional groups at the 2-position of the pyridine ring.

Caption: Proposed pathway for C-S bond functionalization.

Experimental Protocol: Synthesis of 2-Bromo-3-nitropyridine via Oxidative C-S Cleavage

-

This compound (1.0 mmol) is dissolved in dichloromethane (DCM, 10 mL) and cooled to 0 °C.

-

N-Bromosuccinimide (NBS, 1.1 mmol) is added portion-wise over 10 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 2-bromo-3-nitropyridine.

IV. Transformations of the Nitro Group: A Handle for Further Diversification

The nitro group is not merely an activating group; it is a versatile functional handle that can be transformed into a variety of other functionalities, paving the way for the synthesis of diverse compound libraries.

A. Reduction to an Amino Group

The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the pyridine ring and provides a nucleophilic site for further functionalization.

Experimental Protocol: Synthesis of 2-(Methylthio)pyridin-3-amine

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added tin(II) chloride dihydrate (4.0 mmol).

-

The mixture is heated to reflux for 4 hours.

-

The reaction is monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2-(methylthio)pyridin-3-amine.

B. Denitrative Functionalization

Under certain conditions, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is highly activated.[4] This provides an alternative pathway to functionalized pyridines.

Conclusion

This compound is a molecule with significant, yet largely unexplored, synthetic potential. The strategic interplay of its functional groups opens avenues for a wide range of novel chemical transformations. This guide has outlined several promising research directions, including expanding the scope of SNAr reactions, leveraging modern cross-coupling methodologies, exploring innovative C-S bond functionalization strategies, and utilizing the nitro group as a versatile chemical handle. By providing detailed, mechanistically-grounded experimental protocols, we aim to empower researchers to unlock the full potential of this versatile building block in the pursuit of new medicines and materials. The exploration of these novel reactions will undoubtedly contribute to the advancement of synthetic organic chemistry and accelerate the discovery of new chemical entities with valuable properties.